Methyl 4-cyano-7,8-difluoro-3-hydroxypyrido[1,2-a]benzimidazole-2-carboxylate
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Overview
Description
METHYL 4-CYANO-7,8-DIFLUORO-3-HYDROXYPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a cyano group, two fluorine atoms, and a hydroxyl group attached to a pyrido[1,2-a][1,3]benzimidazole core
Preparation Methods
The synthesis of METHYL 4-CYANO-7,8-DIFLUORO-3-HYDROXYPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the fusion of a cyanomethyl derivative with acetoacetic ester in the presence of ammonium acetate at elevated temperatures (140-150°C), leading to the formation of the desired compound with a good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product.
Chemical Reactions Analysis
METHYL 4-CYANO-7,8-DIFLUORO-3-HYDROXYPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines under suitable conditions.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 4-CYANO-7,8-DIFLUORO-3-HYDROXYPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: The compound can be used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of METHYL 4-CYANO-7,8-DIFLUORO-3-HYDROXYPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the cyano and fluorine groups enhances its binding affinity and specificity. The exact pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
METHYL 4-CYANO-7,8-DIFLUORO-3-HYDROXYPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXYLATE can be compared with other benzimidazole derivatives, such as:
- Methyl 4-cyano-7,8-difluoro-3-hydroxybenzimidazole-2-carboxylate
- 4-cyano-7,8-difluoro-3-hydroxybenzimidazole
- 7,8-difluoro-3-hydroxybenzimidazole-2-carboxylate The uniqueness of METHYL 4-CYANO-7,8-DIFLUORO-3-HYDROXYPYRIDO[1,2-A][1,3]BENZIMIDAZOLE-2-CARBOXYLATE lies in its specific substitution pattern and the presence of the pyrido ring, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H7F2N3O3 |
---|---|
Molecular Weight |
303.22 g/mol |
IUPAC Name |
methyl 4-cyano-7,8-difluoro-3-oxo-5H-pyrido[1,2-a]benzimidazole-2-carboxylate |
InChI |
InChI=1S/C14H7F2N3O3/c1-22-14(21)7-5-19-11-3-9(16)8(15)2-10(11)18-13(19)6(4-17)12(7)20/h2-3,5,18H,1H3 |
InChI Key |
CSWHPGKSUFYVOP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C3=CC(=C(C=C3NC2=C(C1=O)C#N)F)F |
Origin of Product |
United States |
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